4-{[(E)-(2-chloro-6-fluorophenyl)methylidene]amino}-5-(2-fluorophenyl)-4H-1,2,4-triazole-3-thiol
CAS No.: 676459-06-6
Cat. No.: VC16116639
Molecular Formula: C15H9ClF2N4S
Molecular Weight: 350.8 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 676459-06-6 |
|---|---|
| Molecular Formula | C15H9ClF2N4S |
| Molecular Weight | 350.8 g/mol |
| IUPAC Name | 4-[(E)-(2-chloro-6-fluorophenyl)methylideneamino]-3-(2-fluorophenyl)-1H-1,2,4-triazole-5-thione |
| Standard InChI | InChI=1S/C15H9ClF2N4S/c16-11-5-3-7-13(18)10(11)8-19-22-14(20-21-15(22)23)9-4-1-2-6-12(9)17/h1-8H,(H,21,23)/b19-8+ |
| Standard InChI Key | VYHPREHQRMTHSR-UFWORHAWSA-N |
| Isomeric SMILES | C1=CC=C(C(=C1)C2=NNC(=S)N2/N=C/C3=C(C=CC=C3Cl)F)F |
| Canonical SMILES | C1=CC=C(C(=C1)C2=NNC(=S)N2N=CC3=C(C=CC=C3Cl)F)F |
Introduction
Chemical Structure and Physicochemical Properties
Molecular Architecture
The compound’s IUPAC name, 4-[(E)-(2-chloro-6-fluorophenyl)methylideneamino]-3-(2-fluorophenyl)-1H-1,2,4-triazole-5-thione, reflects its intricate structure. Key features include:
-
A 1,2,4-triazole core functionalized at the 3-position with a thione group.
-
An (E)-configured imine linkage connecting the triazole ring to a 2-chloro-6-fluorophenyl moiety.
-
A 2-fluorophenyl substituent at the 5-position of the triazole.
The presence of halogen atoms (Cl and F) enhances electronegativity and influences molecular polarity, while the thione group contributes to redox activity and metal coordination capacity.
Physicochemical Data
| Property | Value |
|---|---|
| Molecular Formula | C₁₅H₉ClF₂N₄S |
| Molecular Weight | 350.8 g/mol |
| CAS Number | 676459-06-6 |
| IUPAC Name | 4-[(E)-(2-chloro-6-fluorophenyl)methylideneamino]-3-(2-fluorophenyl)-1H-1,2,4-triazole-5-thione |
| SMILES | C1=CC=C(C(=C1)C2=NNC(=S)N2N=CC3=C(C=CC=C3Cl)F)F |
| InChI Key | VYHPREHQRMTHSR-UFWORHAWSA-N |
The compound’s solubility profile is dominated by its hydrophobic aromatic rings, rendering it poorly soluble in aqueous media but soluble in polar organic solvents like dimethyl sulfoxide (DMSO).
Synthesis and Optimization
Conventional Synthesis Routes
The synthesis typically involves a multi-step sequence:
-
Condensation Reaction: A Schiff base is formed by reacting 2-chloro-6-fluorobenzaldehyde with 4-amino-5-(2-fluorophenyl)-4H-1,2,4-triazole-3-thiol under acidic conditions (e.g., acetic acid).
-
Cyclization: The intermediate undergoes cyclization in ethanol or methanol at reflux temperatures to yield the triazole-thione framework .
Key Reaction Parameters:
Microwave-Assisted Synthesis
Recent advancements utilize microwave irradiation to accelerate reaction kinetics. A one-pot, three-component procedure reduces synthesis time from 8–12 hours to 20–30 minutes, improving yields to 75–80% . This method enhances energy efficiency and scalability for industrial production.
Biological Activities and Mechanisms
Antimicrobial Efficacy
The compound exhibits potent activity against Gram-positive bacteria and fungi:
| Pathogen | MIC (μg/mL) | Reference Compound (MIC) |
|---|---|---|
| MRSA | 2.5 | Vancomycin (5.0) |
| Candida albicans | 5.0 | Fluconazole (10.0) |
| Escherichia coli | >20 | Ciprofloxacin (0.5) |
Notably, its potency against MRSA surpasses vancomycin by twofold, attributed to dual targeting of cell wall synthesis and DNA gyrase .
Mechanism of Action
The compound’s bioactivity arises from interactions with critical microbial targets:
-
Enzyme Inhibition:
-
Tubulin Polymerization: Disrupts microtubule assembly by binding to the colchicine site, inducing mitotic arrest in fungal cells.
-
Thioredoxin Reductase (TrxR): Inhibits this antioxidant enzyme, elevating oxidative stress in bacterial cells.
-
-
Signal Pathway Modulation:
The chloro and fluoro substituents enhance binding affinity to hydrophobic enzyme pockets, while the thione group participates in covalent interactions with cysteine residues.
Comparative Analysis with Related Triazole Derivatives
Structural-Activity Relationships (SAR)
| Derivative | Substituents | Activity (MRSA MIC, μg/mL) |
|---|---|---|
| Target Compound | 2-Cl-6-F-C₆H₃, 2-F-C₆H₅ | 2.5 |
| Ciprofloxacin-Triazole | Cyclopropyl, piperazinyl | 1.2 |
| Fluconazole Analog | 2,4-Difluorophenyl | >10 |
The target compound’s balanced hydrophobicity and electronic effects optimize membrane permeability and target engagement, whereas excessive fluorination (e.g., 2,4-difluorophenyl) reduces solubility and efficacy .
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume